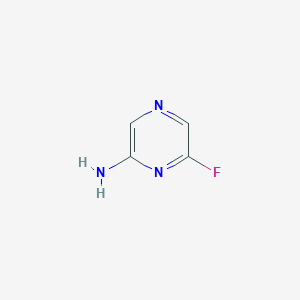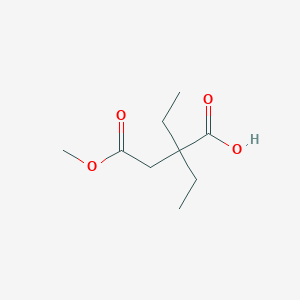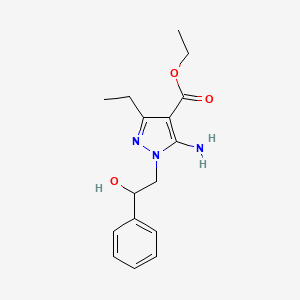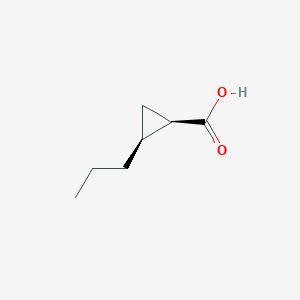![molecular formula C14H19BO3 B1450408 1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one CAS No. 934558-34-6](/img/structure/B1450408.png)
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
Overview
Description
“1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 934558-34-6. Its molecular weight is 246.11 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.11 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Scientific Research Applications
1. As a Building Block in Chemical Reactions
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, has shown superior stability and reactivity compared to vinylboronate pinacol ester. It has been used in Heck versus Suzuki coupling with aryl iodides and bromides, proving to be more selective and easier to prepare and store (Lightfoot et al., 2003).
2. In Synthesis of Polymeric Materials
The use of 1-[4-(1,3,2-dioxaborinan-2-yl)phenyl]-(2,2,6,6-tetramethyl-1-piperidinyloxyl)ethanes in the synthesis of well-defined star polymers was reported. These compounds were employed in bulk polymerization of styrene, leading to the formation of polymers with controlled molecular weights (Miura & Yoshida, 2002).
3. In Stereocontrolled Synthesis
A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane demonstrates the compound's utility in polyene synthesis. This synthesis involved Heck, Suzuki-Miyaura, and iododeboronation reactions, indicating its versatility as a two-carbon vinyl-dianion building block (Lightfoot et al., 2005).
4. In Palladium-Catalyzed Borylation
4,4,6-Trimethyl-1,3,2-dioxaborinane has been employed in palladium-catalyzed borylation of aryl iodides. Its mild reaction conditions and tolerance for a wide variety of functional groups make it a practical reagent for synthesizing biaryls in good yields (Murata et al., 2007).
5. In the Synthesis of Heterocyclic Compounds
Research has shown the use of 1,3,2-dioxaborinanes in the synthesis of various heterocyclic compounds, such as 2-methyl-5,6-dihydro(4H)-1,3-oxazines and 2,4,6,6-tetramethyl-1,4,5,6-tetrahydropyrimidine, demonstrating the versatility of these compounds in organic synthesis (Kuznetsov et al., 2001; Kuznetsov et al., 2010).
6. In Organometallic Chemistry
The study of 4,4,6-trimethyl- and 4,4,6,6-tetramethyl-1,3,2-dioxaborinanes has provided insights into conformational isomerization, a key aspect in the field of organometallic chemistry. These studies are crucial for understanding the behavior and reactivity of these compounds (Kuznetsov, 2011).
properties
IUPAC Name |
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-9-14(3,4)18-15(17-10)13-7-5-12(6-8-13)11(2)16/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTCCIACRKFFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)


![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)

![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)